molecular formula C11H19N3O2 B2486826 tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate CAS No. 1367929-39-2

tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate

Cat. No.: B2486826
CAS No.: 1367929-39-2
M. Wt: 225.292
InChI Key: PQMGXPIFQIFJEX-UHFFFAOYSA-N
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Description

tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and a cyanomethyl substituent at the 3-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioactive molecules. The Boc group enhances solubility and stability during synthetic processes, while the cyanomethyl moiety provides a reactive handle for further functionalization, such as nucleophilic substitution or cross-coupling reactions . Its structural flexibility and compatibility with diverse reaction conditions make it a critical building block in drug discovery pipelines.

Properties

IUPAC Name

tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-7-6-13-9(8-14)4-5-12/h9,13H,4,6-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMGXPIFQIFJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367929-39-2
Record name tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of tert-butyl piperazine-1-carboxylate with cyanomethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The final product is usually subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .

Chemical Reactions Analysis

Oxidation Reactions

The cyanomethyl group undergoes oxidation to yield carboxylic acids or ketones under controlled conditions.

ReagentConditionsProductYieldSource
KMnO₄Acidic (H₂SO₄), 60–80°C3-(Carboxymethyl)piperazine derivative~75%
CrO₃H₂O/acetone, RTKetone intermediate (further hydrolysis)~65%

Key Findings :

  • Oxidation with KMnO₄ in acidic media selectively targets the cyanomethyl group without affecting the tert-butyl carbamate.

  • Chromium-based oxidants require careful pH control to avoid over-oxidation.

Reduction Reactions

The nitrile group is reduced to primary amines, enabling downstream functionalization.

ReagentConditionsProductYieldSource
LiAlH₄Anhydrous Et₂O, reflux3-(Aminomethyl)piperazine derivative~85%
H₂/Pd-CMeOH, 50 psi H₂, RTSame as above (catalytic reduction)~90%

Mechanistic Insights :

  • LiAlH₄ provides stoichiometric reduction but requires inert conditions .

  • Catalytic hydrogenation (Pd-C) offers greener synthesis with higher yields.

Nucleophilic Substitution

The piperazine nitrogen participates in alkylation or acylation reactions.

SubstrateReagent/ConditionsProductYieldSource
Benzyl bromideNaH/DMF, 0°C → RTN-Benzyl-piperazine derivative~78%
Acetyl chlorideEt₃N/CH₂Cl₂, 0°CN-Acetyl-piperazine derivative~82%

Optimization Notes :

  • NaH in DMF efficiently deprotonates the piperazine nitrogen for alkylation .

  • Acylation with acetyl chloride requires stoichiometric base (e.g., Et₃N) to neutralize HCl .

Deprotection of the tert-Butyl Group

The Boc group is cleaved under acidic conditions to generate free piperazine.

ReagentConditionsProductYieldSource
HCl (4M in dioxane)RT, 2–4 hours3-(Cyanomethyl)piperazine~95%
TFA/CH₂Cl₂0°C → RT, 1 hourSame as above~98%

Applications :

  • Deprotection is critical for generating reactive intermediates in drug discovery .

Cyano Group Transformations

The nitrile functionality enables diverse reactions, such as hydrolysis or cycloadditions.

Reaction TypeReagent/ConditionsProductYieldSource
HydrolysisH₂SO₄ (20%), reflux3-(Carboxamidomethyl)piperazine~70%
Click ChemistryNaN₃, CuSO₄/ascorbate, RTTriazole-linked derivatives~88%

Research Highlights :

  • Cu-catalyzed azide-alkyne cycloaddition (CuAAC) efficiently introduces triazole moieties for bioconjugation .

Critical Analysis of Reaction Conditions

  • Solvent Effects : Polar aprotic solvents (DMF, THF) enhance nucleophilicity in substitution reactions .

  • Temperature Control : Exothermic reductions (e.g., LiAlH₄) require slow reagent addition to prevent side reactions.

  • Catalyst Selection : Pd-C outperforms Raney Ni in hydrogenation due to milder conditions and higher selectivity.

Industrial and Scalability Considerations

  • Continuous Flow Synthesis : Multi-step reactions (e.g., Boc deprotection → alkylation) are optimized in flow reactors to improve throughput.

  • Purification : Chromatography or recrystallization ensures >95% purity for pharmaceutical applications .

This compound’s modular reactivity makes it indispensable in synthesizing bioactive molecules, including kinase inhibitors and GPCR modulators .

Scientific Research Applications

Neurotransmitter Interaction Studies

Preliminary research indicates that tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. Its structural similarity to other biologically active compounds suggests potential binding affinity to targets such as:

  • Dopamine Receptors
  • Serotonin Receptors
  • GABA Receptors

These interactions warrant further pharmacological profiling to establish its efficacy and safety in therapeutic contexts .

Therapeutic Potential

The compound has been investigated for its potential in treating various conditions, including:

  • Autoimmune Diseases : Studies have explored its use in models of lupus, where it may modulate immune responses by antagonizing Toll-like receptor pathways .
  • Cancer Research : Due to its structural properties, it may serve as a lead compound for developing KRAS inhibitors, which are crucial in cancer therapy .

Case Studies and Research Findings

Recent studies have documented the effects of this compound in various experimental models:

  • Lupus Disease Model : In vivo experiments demonstrated that administering this compound significantly reduced auto-antibody titers in lupus-prone mice, indicating its potential as a therapeutic agent .
  • High-throughput Screening : The compound has been utilized in screening assays to identify novel modulators of CFTR function, showcasing its versatility in drug discovery .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogues and their distinguishing features:

Compound Name Substituents/Modifications Key Differences & Implications References
tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate 3-cyanomethyl, Boc-protected piperazine - Cyanomethyl group enables reactivity for functionalization.
tert-Butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate (OT-1392) 4-(2-cyanoaryl) substitution - Aromatic cyano group enhances π-π stacking in target binding.
(R)-tert-Butyl 3-ethylpiperazine-1-carboxylate 3-ethyl substituent - Ethyl group reduces polarity, potentially altering pharmacokinetics.
tert-Butyl 3-(3-cyanophenyl)piperazine-1-carboxylate (2c) 3-aryl-cyano substitution - Phenyl ring introduces steric bulk and electronic effects for ligand-receptor interactions.
tert-Butyl 3,5-dimethylpiperazine-1-carboxylate 3,5-dimethyl substitution - Methyl groups increase steric hindrance, affecting conformational flexibility.

Physicochemical Properties

  • Lipophilicity: The cyanomethyl group in the target compound increases polarity (logP ~1.2) compared to ethyl or methyl derivatives (logP ~2.5–3.0) .
  • Stability : Boc protection improves stability under acidic conditions, whereas unprotected piperazines may degrade during storage .

Commercial Availability

  • Enantiomerically pure forms (e.g., (R)- and (S)-isomers) are available from suppliers like Compound Net Biotechnology Inc. (95% purity, industrial grade) . Piperidine analogues (e.g., QJ-2937) are marketed for ~$450/5g, reflecting higher costs due to specialized synthesis .

Key Research Findings

  • Reactivity: The cyanomethyl group undergoes smooth displacement with thiols or amines, enabling diversification into urea or sulfonamide derivatives .
  • Thermal Stability : Decomposition occurs above 200°C, consistent with Boc-protected piperazines .
  • Biological Utility : Incorporation into PROTACs (e.g., LC-1 in ) demonstrates efficacy in degrading KRASG12C, a challenging oncogenic target.

Biological Activity

tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting the central nervous system and enzyme inhibition. Its unique structure, characterized by a piperazine ring, a tert-butyl group, and a cyanomethyl substituent, suggests a diverse range of biological activities. This article aims to explore the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₉N₃O₂, with a molecular weight of 225.29 g/mol. The compound exists in two enantiomeric forms: (3R) and (3S), which can influence its biological interactions due to stereochemistry.

PropertyValue
Molecular FormulaC₁₁H₁₉N₃O₂
Molecular Weight225.29 g/mol
Stereochemistry(3R) and (3S)

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butyl group can provide steric hindrance that affects binding affinity, while the cyanomethyl group may participate in hydrogen bonding, enhancing the compound's biological activity.

Study 1: Enzyme Inhibition

In a study examining enzyme inhibition, this compound was tested alongside other piperazine derivatives. Results indicated that compounds with similar structures could inhibit key metabolic enzymes involved in cellular processes. The specific inhibition mechanism remains to be elucidated through further pharmacological profiling .

Study 2: Neuropharmacological Potential

Research has indicated that piperazine derivatives can modulate neurotransmitter systems. A related study showed that certain piperazine compounds could enhance GABA receptor activity. Given its structural similarities, this compound may exhibit similar neuroactive properties .

Data Table: Comparison of Biological Activities

The following table summarizes the biological activities reported for related compounds:

CompoundActivity TypeReference
Piperazine Derivative AEnzyme Inhibition
Piperazine Derivative BNeurotransmitter Modulation
This compoundPotential Enzyme Inhibition & Receptor Binding
Piperazine Derivative CCytotoxicity

Q & A

Q. What are the optimal synthetic routes for tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate, and how can reaction conditions be adjusted to improve yield and purity?

  • Methodological Answer : The synthesis typically involves coupling piperazine derivatives with tert-butyl chloroformate and cyanomethylating agents. Key optimizations include:
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance solubility and reaction kinetics .

  • Temperature control : Reactions performed at 0–25°C minimize side reactions like nitrile hydrolysis .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .

  • Example protocol : A two-step process involving Boc-protection followed by cyanomethylation yields 70–85% under inert atmospheres .

    Optimization Parameters Impact on Yield/Purity
    Solvent: Dichloromethane vs. TolueneHigher polarity improves cyanomethyl group incorporation (yield +15%)
    Reaction time: 12 vs. 24 hoursProlonged time increases hydrolysis risk (purity drops by 10%)
    Catalyst: DMAP vs. noneDMAP accelerates coupling (yield +20%)

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : Prioritize signals for the tert-butyl group (δ 1.4–1.5 ppm in ¹H; δ 28–30 ppm in ¹³C) and cyanomethyl protons (δ 2.8–3.2 ppm, split due to piperazine ring coupling) .

  • IR Spectroscopy : Confirm nitrile stretching at ~2240 cm⁻¹ .

  • HPLC : Use C18 columns (acetonitrile/water mobile phase) to verify purity >98% .

    Key Spectral Data Expected Values Interpretation
    ¹H NMR (Cyanomethyl)δ 2.8–3.2 (m, 2H)Confirms CH₂CN group position
    ¹³C NMR (Nitrile)δ 118–120 ppmValidates nitrile functionality
    IR (C≡N)2240 cm⁻¹Excludes hydrolysis to amide

Q. How does the presence of the cyanomethyl group influence the chemical reactivity of this compound in subsequent derivatization reactions?

  • Methodological Answer : The cyanomethyl group enables:
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitrile to primary amine, enabling peptide coupling .
  • Nucleophilic substitution : Reacts with Grignard reagents (e.g., MeMgBr) to form ketones .
  • Hydrolysis risk : Acidic/basic conditions may degrade nitrile to carboxylic acid (mitigated by pH 6–8 buffers) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer : Discrepancies often arise from:
  • Enantiomeric purity : The (R)-enantiomer (CAS 2306248-13-3) shows higher receptor affinity than racemic mixtures .

  • Assay conditions : Use standardized cellular models (e.g., HEK-293 for GPCR binding) to minimize variability .

  • Metabolic stability : LC-MS/MS quantifies metabolite interference (e.g., nitrile → amide conversion in liver microsomes) .

    Case Study Reported IC₅₀ Discrepancy Resolution Strategy
    Dopamine D2 Receptor10 nM vs. 100 nMChiral HPLC confirmed (R)-enantiomer selectivity
    MAO-B Inhibition50% vs. No activityAdjusted assay pH to 7.4 to stabilize nitrile

Q. How can computational modeling predict interaction mechanisms between tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate and biological targets like neurotransmitter receptors?

  • Methodological Answer :
  • Docking studies (AutoDock Vina) : Simulate binding to GPCRs (e.g., 5-HT₁A) using the cyanomethyl group as a hydrogen bond acceptor .
  • MD simulations (GROMACS) : Assess piperazine ring flexibility in aqueous vs. membrane environments .
  • QSAR models : Correlate nitrile electronegativity with serotonin reuptake inhibition (R² = 0.89) .

Q. What experimental approaches investigate stereochemical effects in enantioselective synthesis and biological activity of tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate?

  • Methodological Answer :
  • Chiral resolution : Use amylose-based columns (Chiralpak IA) to separate (R)- and (S)-enantiomers .

  • Circular Dichroism (CD) : Compare Cotton effects at 220–250 nm to confirm configuration .

  • In vivo pharmacokinetics : Administer enantiomers separately to mice; (R)-form shows 3x higher brain penetration .

    Enantiomer Biological Half-life (h) Receptor Binding (Ki, nM)
    (R)-form2.55-HT₁A: 12 ± 2
    (S)-form1.85-HT₁A: 85 ± 10

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